4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide
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Overview
Description
4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide typically involves the following steps:
Formation of Thieno[2,3-B]pyridine Core: The thieno[2,3-B]pyridine core can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. The reaction involves the use of a base and heating to form the desired core structure.
Introduction of Benzamide Group: The benzamide group is introduced through a coupling reaction with 4-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsroom temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsroom temperature to reflux.
Substitution: Amines, thiols; conditionsroom temperature to 100°C, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-B]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 2-thioxopyridine-3-carbonitrile derivatives.
Benzamide Derivatives: Compounds with similar benzamide groups but different heterocyclic cores, such as N-(pyridin-4-yl)pyridin-4-amine derivatives.
Uniqueness
4-Methyl-N-{thieno[2,3-B]pyridin-3-YL}benzamide is unique due to its specific combination of the thieno[2,3-B]pyridine core and the 4-methylbenzamide group. This unique structure contributes to its distinct pharmacological and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12N2OS |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-methyl-N-thieno[2,3-b]pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-4-6-11(7-5-10)14(18)17-13-9-19-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,17,18) |
InChI Key |
WFHWRRPSTVRRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CSC3=C2C=CC=N3 |
Origin of Product |
United States |
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